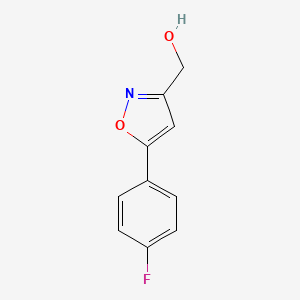

(5-(4-Fluorophenyl)isoxazol-3-YL)methanol

Descripción

Overview of the Isoxazole (B147169) Heterocyclic Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in the design of a vast array of biologically active molecules. The isoxazole scaffold is prized for its relative stability, synthetic accessibility, and its capacity to engage in various non-covalent interactions, which is crucial for binding to biological targets. Its presence in a molecule can influence pharmacokinetic properties, including metabolic stability and solubility. The versatility of the isoxazole ring allows for the introduction of diverse substituents at its carbon atoms, enabling fine-tuning of a compound's steric and electronic properties to optimize its biological function.

Numerous isoxazole derivatives have found applications as pharmaceuticals, demonstrating a broad spectrum of activities. These include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The isoxazole nucleus is a key component in several commercially available drugs, underscoring its therapeutic relevance.

Significance of 5-Aryl-3-Hydroxymethylisoxazoles in Academic Investigations

The subclass of 5-aryl-3-hydroxymethylisoxazoles represents a particularly fruitful area of academic and industrial research. The aryl group at the 5-position allows for extensive exploration of structure-activity relationships (SAR) by modifying the electronic and steric nature of the aromatic ring. The hydroxymethyl group at the 3-position provides a crucial handle for further synthetic transformations, allowing for the creation of more complex molecules and libraries of compounds for biological screening. This functional group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Research has demonstrated that 5-aryl-3-hydroxymethylisoxazoles serve as key intermediates in the synthesis of a variety of compounds with interesting pharmacological profiles. For instance, they have been utilized as precursors for compounds with potential applications in treating neurodegenerative diseases and as inhibitors of various enzymes.

Below is a table summarizing the properties of some representative 5-Aryl-3-Hydroxymethylisoxazoles:

| Compound Name | Aryl Substituent | Molecular Formula | Molecular Weight ( g/mol ) |

| (5-Phenylisoxazol-3-yl)methanol | Phenyl | C₁₀H₉NO₂ | 175.18 |

| [5-(4-Methylphenyl)isoxazol-3-yl]methanol | 4-Methylphenyl | C₁₁H₁₁NO₂ | 189.21 |

| [5-(4-Chlorophenyl)isoxazol-3-yl]methanol | 4-Chlorophenyl | C₁₀H₈ClNO₂ | 209.63 |

| (5-(4-Methoxyphenyl)isoxazol-3-yl)methanol | 4-Methoxyphenyl | C₁₁H₁₁NO₃ | 205.21 |

Contextualizing (5-(4-Fluorophenyl)isoxazol-3-YL)methanol within Fluorine-Containing Heterocycles Research

The introduction of fluorine into heterocyclic scaffolds is a well-established strategy in modern drug discovery. nih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physicochemical properties of a molecule. nih.gov Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles. nih.gov

This compound is situated at the intersection of isoxazole chemistry and organofluorine chemistry. The presence of the 4-fluorophenyl group is a deliberate design choice aimed at leveraging the beneficial effects of fluorine. Research into fluorophenyl isoxazole derivatives has shown promising results across various therapeutic areas. For example, studies have demonstrated their potential as anticancer agents, with some derivatives exhibiting significant cytotoxicity against various cancer cell lines. researchgate.net Additionally, fluorinated isoxazoles have been investigated as antimicrobial agents and as inhibitors of enzymes implicated in various diseases. researchgate.net

The table below presents data on the anticancer activity of some fluorophenyl isoxazole derivatives against the Hep3B (human liver cancer) cell line.

| Compound | IC₅₀ (µg/mL) against Hep3B |

| Derivative 2a | 11.60 |

| Derivative 2b | 10.99 |

| Derivative 2c | 7.66 |

| Derivative 2e | 10.35 |

| Derivative 2f | 5.76 |

Data sourced from a study on fluorophenyl-isoxazole-carboxamide derivatives. researchgate.net

Current Research Landscape and Future Perspectives for Fluorophenyl Isoxazole Derivatives

The current research on fluorophenyl isoxazole derivatives is vibrant and multifaceted, with ongoing efforts to explore their therapeutic potential in greater depth. A significant focus remains on the development of novel anticancer agents, with researchers designing and synthesizing new derivatives and evaluating their efficacy against a wide range of cancer cell lines. researchgate.net Structure-activity relationship studies are crucial in this context, aiming to identify the structural features that confer the highest potency and selectivity. researchgate.net

Beyond oncology, the exploration of fluorophenyl isoxazoles as kinase inhibitors is a promising avenue. nih.govnih.gov Kinases are a class of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The isoxazole scaffold can be tailored to fit into the ATP-binding pocket of specific kinases, and the fluorine substituent can enhance binding affinity and selectivity.

The potential application of these compounds in the field of neurodegenerative diseases is also an emerging area of interest. researchgate.netnih.gov The ability of fluorine to improve blood-brain barrier permeability makes fluorinated compounds attractive candidates for targeting central nervous system disorders. researchgate.net

Future research will likely focus on several key areas:

Optimization of Existing Scaffolds: Fine-tuning the structure of promising lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

Exploration of New Biological Targets: Screening libraries of fluorophenyl isoxazole derivatives against a wider range of biological targets to uncover new therapeutic applications.

Development of Novel Synthetic Methodologies: Devising more efficient and sustainable synthetic routes to access a greater diversity of fluorophenyl isoxazole derivatives. nih.gov

Advanced Drug Delivery Systems: Investigating novel formulations and delivery strategies to enhance the therapeutic potential of these compounds.

The continued investigation of fluorophenyl isoxazole derivatives, including this compound, holds considerable promise for the discovery of new and effective therapeutic agents to address a range of unmet medical needs. nih.govnumberanalytics.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALZYEIQXXRYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584570 | |

| Record name | [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640291-97-0 | |

| Record name | [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Fluorophenyl Isoxazol 3 Yl Methanol and Analogous Structures

Foundational Synthetic Strategies for Isoxazole (B147169) Ring Construction

The construction of the isoxazole ring can be achieved through several synthetic routes. The most prevalent and versatile of these are 1,3-dipolar cycloaddition reactions and condensations involving hydroxylamine (B1172632). researchgate.netsphinxsai.comresearchgate.net

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely employed method for the synthesis of isoxazoles. researchgate.netrsc.orgresearchgate.net This reaction forms the five-membered ring in a single step with high efficiency. Nitrile oxides are unstable intermediates and are typically generated in situ from precursors such as aldoximes or hydroximoyl chlorides. rsc.orgnih.gov

The general mechanism for this reaction involves the concerted addition of the 1,3-dipole (nitrile oxide) to the dipolarophile (alkyne). rsc.org The regioselectivity of the addition is a key consideration, as it determines the substitution pattern on the resulting isoxazole ring.

Table 1: Common Methods for in situ Generation of Nitrile Oxides

| Precursor | Reagent/Conditions | Reference |

|---|---|---|

| Aldoxime | N-Chlorosuccinimide (NCS), base | mdpi.combiolmolchem.com |

| Aldoxime | Sodium hypochlorite (B82951) (NaOCl) | biolmolchem.com |

| Hydroximoyl Chloride | Base (e.g., triethylamine) | organic-chemistry.org |

Controlling the regiochemistry of the 1,3-dipolar cycloaddition is crucial for the synthesis of specifically substituted isoxazoles, such as the 3,5-disubstituted pattern found in the target molecule. core.ac.ukacs.org The regioselectivity is influenced by steric and electronic factors of both the nitrile oxide and the alkyne. mdpi.com In many cases, a mixture of regioisomers is obtained. chemicalbook.com

To overcome this, various strategies have been developed to achieve high regioselectivity. The use of metal catalysts, such as copper(I) and ruthenium(II), can promote the reaction and favor the formation of a single regioisomer. rsc.orgnih.govnih.gov For instance, copper-catalyzed reactions of nitrile oxides with terminal alkynes typically yield 3,5-disubstituted isoxazoles with high selectivity. nih.govnih.gov

Besides 1,3-dipolar cycloaddition, other methods for isoxazole ring synthesis are also well-established. One of the classical methods involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine. core.ac.ukrsc.org The reaction proceeds through the formation of a monoxime intermediate, followed by cyclization and dehydration to afford the isoxazole ring. The regioselectivity of this method can also be an issue, depending on the nature of the substituents on the 1,3-dicarbonyl compound. rsc.org

More recent approaches include the gold-catalyzed cycloisomerization of α,β-acetylenic oximes, which allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions. organic-chemistry.org

Specific Synthesis of (5-(4-Fluorophenyl)isoxazol-3-YL)methanol

The synthesis of the target molecule can be envisioned through a convergent strategy that first establishes the 5-(4-fluorophenyl)isoxazole (B145027) core, followed by the introduction or unmasking of the hydroxymethyl group at the C-3 position.

The 5-(4-fluorophenyl)isoxazole intermediate can be prepared using the foundational strategies described above. A direct approach involves the reaction of 3-(4-fluorophenyl)prop-2-yn-1-ol (B1333760) with a source of hydroxylamine under conditions that promote cyclization. chemicalbook.com In one reported synthesis, this transformation was achieved using N-tert-butoxycarbonylhydroxylamine in the presence of N-iodosuccinimide and trifluoromethanesulfonic acid, which yielded a mixture of 5-(4-fluorophenyl)isoxazole and its 3-(4-fluorophenyl)isoxazole (B2838835) regioisomer. chemicalbook.com

Alternatively, a 1,3-dipolar cycloaddition approach can be employed. The reaction of 4-fluorobenzonitrile (B33359) oxide (generated in situ from 4-fluorobenzaldoxime) with a suitable three-carbon synthon for the C3-hydroxymethyl portion would lead to the desired isoxazole core.

A study on the synthesis of 3,4,5-trisubstituted isoxazoles utilized 4-fluorophenyl hydroximoyl chloride as a precursor for the nitrile oxide, which then reacted with various 1,3-dicarbonyl compounds. nih.gov This highlights the utility of 4-fluorophenyl-substituted precursors in constructing the desired isoxazole ring system.

The introduction of the hydroxymethyl group at the C-3 position can be accomplished in several ways. One strategy is to use a propargyl alcohol derivative as the alkyne component in a 1,3-dipolar cycloaddition reaction. For example, the synthesis of (3-(trifluoromethyl)isoxazol-5-yl)methanol (B2959396) was achieved through the reaction of a trifluoromethyl-substituted nitrile oxide precursor with propargyl alcohol. rsc.org A similar strategy could be applied to the synthesis of the target compound, where 4-fluorobenzonitrile oxide reacts with an alkyne bearing a protected hydroxymethyl group, followed by deprotection.

Another approach involves the functionalization of a pre-formed isoxazole ring. For instance, if a 3-carboxy or 3-ester substituted 5-(4-fluorophenyl)isoxazole is synthesized, the ester or carboxylic acid can be reduced to the corresponding primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄). The synthesis of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate provides a precedent for the presence of both an ester and a hydroxymethyl group on the isoxazole ring, which can be selectively manipulated. nih.gov

A direct synthesis of (3-para-tolyl-isoxazol-5-yl) methanol (B129727) has been reported via the [3+2] cycloaddition of the corresponding nitrile oxide with propargyl alcohol, demonstrating the feasibility of directly incorporating the hydroxymethyl group during the ring formation. biolmolchem.com

Table 2: Key Compounds Mentioned in this Article

| Compound Name | Structure |

|---|---|

| This compound | |

| 5-(4-Fluorophenyl)isoxazole | |

| 3-(4-Fluorophenyl)prop-2-yn-1-ol | |

| N-tert-butoxycarbonylhydroxylamine | |

| N-Iodosuccinimide | |

| Trifluoromethanesulfonic acid | |

| 4-Fluorobenzonitrile oxide | |

| 4-Fluorobenzaldoxime | |

| Propargyl alcohol | |

| (3-(Trifluoromethyl)isoxazol-5-yl)methanol | |

| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | |

| Lithium aluminum hydride |

Optimization of Reaction Conditions and Yield for Fluorophenyl Isoxazole Synthesis

The synthesis of 3,5-disubstituted isoxazoles, such as this compound, is commonly achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. A key strategy involves the in situ generation of 4-fluorobenzonitrile oxide from 4-fluorobenzaldehyde (B137897) oxime, which then reacts with a suitable three-carbon building block like propargyl alcohol to yield the target molecule.

The optimization of this reaction is crucial for maximizing the yield and purity of the product. Key parameters that are often fine-tuned include the choice of solvent, base, and temperature. For the synthesis of analogous (3-para-tolyl-isoxazol-5-yl)methanol, various reaction conditions have been investigated. biolmolchem.com In this related synthesis, the use of sodium hypochlorite as an oxidizing agent to convert the aldoxime to the nitrile oxide in the presence of propargyl alcohol has proven effective. biolmolchem.com

A systematic study of reaction parameters for a similar transformation, the synthesis of (3-(4-bromophenyl)-isoxazol-5-yl)methanol, highlights the importance of catalyst selection. In this case, cerium ammonium (B1175870) nitrate (B79036) (CAN) was employed to facilitate the in situ oxidation of the oxime to the corresponding nitrile oxide, leading to a 60% yield of the desired product after 48 hours at room temperature. researchgate.net

The choice of solvent can significantly impact the reaction rate and yield. Dichloromethane is a commonly used solvent for these cycloaddition reactions. researchgate.net Regarding the base, for the formation of 3,4,5-trisubstituted isoxazoles, organic bases such as N,N-diisopropylethylamine (DIPEA) have been shown to be effective in promoting the reaction. beilstein-journals.orgd-nb.info The reaction temperature is another critical factor, with many of these cycloadditions proceeding efficiently at room temperature. researchgate.netbeilstein-journals.orgd-nb.info

Below is an interactive data table summarizing typical reaction conditions that can be optimized for the synthesis of fluorophenyl isoxazoles.

| Parameter | Variation | Typical Outcome |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile (B52724) | Affects solubility of reactants and reaction rate. |

| Base | Triethylamine, DIPEA, Sodium Carbonate | Influences the rate of nitrile oxide formation. |

| Oxidizing Agent | Sodium Hypochlorite, N-Chlorosuccinimide | For in situ generation of nitrile oxide from oxime. |

| Catalyst | Cerium Ammonium Nitrate (CAN) | Can enhance the rate of nitrile oxide formation. |

| Temperature | Room Temperature, Reflux | Higher temperatures may increase reaction rate but can also lead to side products. |

| Reaction Time | 12 - 48 hours | Monitored by techniques like Thin Layer Chromatography (TLC). |

Advanced Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold offers multiple sites for further chemical modification, enabling the generation of a diverse library of compounds for various applications.

Modifying the Hydroxymethyl Group for Further Chemical Transformations

The primary alcohol of the hydroxymethyl group is a versatile handle for a wide range of chemical transformations.

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. Mild oxidizing agents such as manganese dioxide (MnO₂) are effective for the conversion to the aldehyde, while stronger oxidizing agents can yield the carboxylic acid. researchgate.net These oxidized derivatives serve as valuable intermediates for subsequent reactions like reductive amination or amide bond formation.

Etherification and Esterification: The hydroxyl group can readily undergo etherification or esterification reactions. For instance, reaction with an alkyl halide in the presence of a base will yield the corresponding ether. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride) under appropriate catalytic conditions, such as Fischer esterification using a strong acid catalyst. researchgate.net

Below is an interactive data table outlining potential transformations of the hydroxymethyl group.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Oxidation | MnO₂, Dichloromethane | Aldehyde |

| Oxidation | KMnO₄, base | Carboxylic Acid |

| Etherification | Alkyl halide, NaH, THF | Ether |

| Esterification | Carboxylic acid, H₂SO₄ (cat.), heat | Ester |

Strategies for Introducing Diverse Substituents on the Fluorophenyl Moiety

The 4-fluorophenyl ring provides another site for functionalization, primarily through electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator.

Nitration: The introduction of a nitro group onto the fluorophenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. researchgate.netsemanticscholar.org The position of nitration will be directed by the existing substituents.

Halogenation: Further halogenation of the fluorophenyl ring can be accomplished using electrophilic halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable catalyst. Ring-opening halogenation of isoxazoles has also been reported, offering alternative pathways to halogenated products. nih.govresearchgate.net

Multi-Component Reactions and Cascade Processes for Complex Isoxazole Structures

Multi-component reactions (MCRs) and cascade processes offer efficient and atom-economical routes to complex molecular architectures from simple starting materials in a single synthetic operation.

Ugi and Passerini Reactions: Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of highly functionalized molecules. wikipedia.orgnih.govsemanticscholar.orgresearchgate.netyoutube.com While not directly forming the isoxazole ring in their classical form, these reactions can be strategically employed to introduce complexity to precursors that can then be cyclized to form isoxazoles or to functionalize the isoxazole scaffold itself. For example, a precursor containing an aldehyde or carboxylic acid functionality, synthesized via an MCR, could be a starting point for the construction of a complex isoxazole derivative.

Cascade Reactions Involving Nitrile Oxides: Cascade reactions initiated by the formation of a nitrile oxide can lead to the rapid assembly of complex heterocyclic systems. researchgate.netmdpi.com An intramolecular 1,3-dipolar cycloaddition of a nitrile oxide with a tethered alkyne or alkene is a classic example of a cascade process that can generate fused isoxazole ring systems. mdpi.com These strategies allow for the construction of intricate molecular frameworks with high efficiency.

Advanced Spectroscopic and Structural Elucidation of 5 4 Fluorophenyl Isoxazol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. A multi-faceted NMR approach, encompassing one-dimensional (¹H and ¹³C) and two-dimensional techniques, was employed to meticulously map the atomic connectivity and spatial arrangement of (5-(4-Fluorophenyl)isoxazol-3-YL)methanol.

High-Resolution ¹H NMR and ¹³C NMR Analysis of the Isoxazole (B147169) Ring System and Substituents

The ¹H NMR spectrum of this compound provides crucial information regarding the proton environment within the molecule. The aromatic protons of the 4-fluorophenyl ring are expected to exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct multiplets. The protons on the carbon adjacent to the fluorine atom (H-2' and H-6') would resonate at a different chemical shift compared to the protons further away (H-3' and H-5') due to the electronic effects of the fluorine substituent. The methine proton of the isoxazole ring (H-4) is anticipated to appear as a singlet, given the absence of adjacent protons. The methylene (B1212753) protons of the methanol (B129727) substituent (-CH₂OH) would likely present as a doublet, coupled to the hydroxyl proton, which itself would appear as a triplet. The exact chemical shifts are influenced by the solvent and concentration.

The ¹³C NMR spectrum offers complementary information by detailing the carbon framework. The isoxazole ring is characterized by three distinct carbon signals. The carbon atom C-5, attached to the fluorophenyl group, and C-3, bearing the methanol substituent, are expected to resonate at lower fields compared to the C-4 carbon. The 4-fluorophenyl group will display four signals in the aromatic region, with the carbon atom directly bonded to the fluorine (C-4') exhibiting a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The remaining aromatic carbons will show smaller, multi-bond couplings to fluorine. The methylene carbon of the methanol group (-CH₂OH) will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (isoxazole) | 6.5 - 7.0 | s | - |

| H-2', H-6' (phenyl) | 7.7 - 8.0 | m | - |

| H-3', H-5' (phenyl) | 7.1 - 7.3 | m | - |

| -CH₂- | 4.6 - 4.9 | d | ~5-7 |

| -OH | 2.0 - 3.0 | t | ~5-7 |

Note: Predicted values are based on analogous structures and may vary depending on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (isoxazole) | 160 - 165 |

| C-4 (isoxazole) | 100 - 105 |

| C-5 (isoxazole) | 170 - 175 |

| C-1' (phenyl) | 125 - 130 (d, JCF ≈ 3-5 Hz) |

| C-2', C-6' (phenyl) | 128 - 132 (d, JCF ≈ 8-10 Hz) |

| C-3', C-5' (phenyl) | 115 - 120 (d, JCF ≈ 21-23 Hz) |

| C-4' (phenyl) | 162 - 166 (d, JCF ≈ 250-260 Hz) |

| -CH₂OH | 55 - 60 |

Note: Predicted values are based on analogous structures and may vary depending on experimental conditions. 'd' denotes a doublet due to C-F coupling.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Stereochemical Insights

To further substantiate the structural assignment, a suite of two-dimensional NMR experiments would be invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, this would primarily confirm the coupling between the methylene protons (-CH₂) and the hydroxyl proton (-OH) of the methanol substituent. It would also show correlations between the coupled aromatic protons of the 4-fluorophenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms. For instance, the singlet of the isoxazole H-4 proton would correlate with the C-4 carbon signal. Similarly, the methylene protons would show a cross-peak with the -CH₂OH carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is a powerful tool for establishing the connectivity of different molecular fragments. Key HMBC correlations would be expected between:

The isoxazole H-4 proton and the C-3 and C-5 carbons of the isoxazole ring, as well as the C-1' of the phenyl ring.

The methylene protons (-CH₂) and the C-3 and C-4 carbons of the isoxazole ring.

The aromatic protons (H-2'/H-6') and the isoxazole C-5 carbon.

Nuclear Overhauser Effect (NOE) Spectroscopy for Spatial Proximity Determinations

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of nuclei, which is crucial for determining the three-dimensional structure of a molecule. In an NOE experiment, such as NOESY or ROESY, cross-peaks are observed between protons that are close in space, even if they are not scalar-coupled. For this compound, NOE correlations would be expected between:

The isoxazole H-4 proton and the methylene protons of the methanol group, indicating their proximity on the same side of the isoxazole ring.

The isoxazole H-4 proton and the ortho-protons (H-2'/H-6') of the 4-fluorophenyl ring, confirming the relative orientation of the phenyl group with respect to the isoxazole ring.

The methylene protons (-CH₂) and the ortho-protons (H-2'/H-6') of the phenyl ring, further defining the conformation of the molecule.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Validation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of the molecule. For this compound, the expected molecular formula is C₁₀H₈FNO₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ would be compared to the experimentally determined value to confirm the elemental composition with a high degree of confidence.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₉FNO₂⁺ | 194.0612 |

| [M+Na]⁺ | C₁₀H₈FNNaO₂⁺ | 216.0431 |

Note: These are theoretical values. Experimental values should be within a few ppm of the calculated mass.

Fragmentation Patterns as Indicators of Structural Integrity

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry can be used to fragment the molecule, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. The analysis of these fragments helps to confirm the presence of specific structural motifs. For this compound, key fragmentation pathways would likely include:

Loss of the hydroxymethyl radical (•CH₂OH): This would result in a fragment corresponding to the 5-(4-fluorophenyl)isoxazole (B145027) cation.

Cleavage of the isoxazole ring: The five-membered ring can undergo characteristic ring-opening and fragmentation, leading to smaller, stable ions.

Fragmentation of the 4-fluorophenyl group: Loss of a fluorine atom or other fragments from the aromatic ring could also be observed.

Formation of a fluorotropylium ion: A common fragment in molecules containing a fluorobenzyl moiety.

The interpretation of these fragmentation patterns, in conjunction with the NMR data, provides a robust and unambiguous confirmation of the structure of this compound.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of absorption bands that are characteristic of its constituent parts: the hydroxyl group, the isoxazole ring, and the 4-fluorophenyl group.

Based on established spectroscopic data for similar molecules, a detailed assignment of the expected vibrational frequencies can be compiled. biolmolchem.com The presence of a hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3500-3200 cm⁻¹, resulting from O-H stretching vibrations, with the broadening attributable to intermolecular hydrogen bonding. biolmolchem.com The C-H stretching vibrations of the aromatic fluorophenyl ring and the isoxazole ring are expected to appear in the 3100-3000 cm⁻¹ region. biolmolchem.com

The isoxazole ring itself presents a unique vibrational fingerprint. The C=N stretching vibration is characteristically observed around 1600 cm⁻¹. biolmolchem.com The C=C stretching absorptions of both the isoxazole and the fluorophenyl rings are anticipated to be in the 1605-1430 cm⁻¹ range. biolmolchem.com Furthermore, the N-O stretching vibration within the isoxazole ring typically gives rise to an absorption band in the 835-635 cm⁻¹ region. biolmolchem.com The C-F stretching vibration of the fluorophenyl group is a strong absorption, generally found in the 1250-1000 cm⁻¹ range. The C-O stretching of the primary alcohol can be expected around 1050-1000 cm⁻¹.

A summary of these characteristic infrared absorption frequencies is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) |

| Aromatic/Heterocyclic C-H | C-H Stretch | 3100-3000 |

| Isoxazole Ring | C=N Stretch | ~1600 |

| Aromatic/Isoxazole Ring | C=C Stretch | 1605-1430 |

| Fluorophenyl Group | C-F Stretch | 1250-1000 |

| Primary Alcohol (-CH₂OH) | C-O Stretch | 1050-1000 |

| Isoxazole Ring | N-O Stretch | 835-635 |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3,5-Bis(4-fluorophenyl)isoxazole and various chlorophenyl-substituted isoxazoles, allows for a detailed and scientifically grounded prediction of its solid-state conformation. nih.govnih.govresearchgate.netresearchgate.net

The molecule is expected to be largely planar, with the isoxazole and fluorophenyl rings being nearly coplanar. However, some degree of torsion between the rings is possible, as observed in related structures where dihedral angles between isoxazole and phenyl rings can vary. nih.govresearchgate.net For instance, in 3,5-Bis(4-fluorophenyl)isoxazole, the dihedral angle between the benzene (B151609) rings and the isoxazole ring is 24.23 (3)°. nih.gov In other substituted isoxazoles, these angles can be more significant. nih.govresearchgate.net

Intermolecular interactions are anticipated to play a crucial role in the crystal packing of this compound. The presence of the hydroxyl group strongly suggests the formation of intermolecular hydrogen bonds of the O-H···N or O-H···O type, where the nitrogen or oxygen atom of the isoxazole ring of an adjacent molecule acts as the hydrogen bond acceptor. These hydrogen bonds would likely be a dominant feature, linking molecules into chains or more complex networks. In addition to hydrogen bonding, π-π stacking interactions between the aromatic fluorophenyl and isoxazole rings of neighboring molecules are also expected to contribute to the stability of the crystal lattice. researchgate.net

The table below summarizes the anticipated crystallographic parameters and intermolecular interactions based on the analysis of related compounds.

| Structural Feature | Predicted Characteristic | Basis of Prediction |

| Molecular Geometry | Largely planar with potential for some torsion between the fluorophenyl and isoxazole rings. | Analysis of related substituted isoxazole crystal structures. nih.govnih.govresearchgate.net |

| Bond Lengths and Angles | Within standard ranges for sp² and sp³ hybridized C, N, O, and F atoms. | General crystallographic data for organic compounds. |

| Primary Intermolecular Interaction | O-H···N or O-H···O hydrogen bonding involving the hydroxyl group and the isoxazole ring. | Presence of a hydrogen bond donor (-OH) and acceptors (N and O in the isoxazole ring). |

| Secondary Intermolecular Interaction | π-π stacking between the aromatic and heterocyclic rings. | Presence of aromatic systems. researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for the separation of isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for such purposes.

For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable for purity assessment. Commercial suppliers of this compound indicate a purity of ≥97% or ≥98.5% as determined by HPLC, underscoring the utility of this technique. chemimpex.comchemicalbook.com A typical RP-HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. symbiosisonlinepublishing.compensoft.net Gradient elution, where the composition of the mobile phase is varied over time, would likely be effective in separating the main compound from any impurities. mdpi.com Detection would typically be carried out using a UV-Vis detector, set at a wavelength where the aromatic system of the molecule exhibits strong absorbance.

Gas chromatography, often coupled with mass spectrometry (GC-MS), could also be utilized for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The use of a non-polar or medium-polarity capillary column would be appropriate. derpharmachemica.com The mass spectrometer would provide valuable information for the identification of the parent compound and any potential impurities or isomers based on their mass-to-charge ratio and fragmentation patterns.

The following table outlines a prospective chromatographic method for the analysis of this compound.

| Parameter | HPLC | GC |

| Stationary Phase | C18 silica (B1680970) gel | Phenyl-methyl polysiloxane (or similar) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water with buffer | Helium or Nitrogen |

| Detection | UV-Vis | Mass Spectrometry (MS) or Flame Ionization (FID) |

| Primary Application | Purity assessment and quantification | Identification and separation of volatile impurities/isomers |

Computational Chemistry and Theoretical Investigations of 5 4 Fluorophenyl Isoxazol 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (5-(4-Fluorophenyl)isoxazol-3-YL)methanol at the molecular level. These methods allow for the determination of the molecule's stable conformations, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G**, can be used to optimize the molecular geometry and determine its ground state energetic properties.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can elucidate the charge distribution and intramolecular interactions. This analysis provides information on atomic charges, hybridization, and the delocalization of electron density, which are critical for understanding the molecule's reactivity and stability. ijopaar.com

Table 1: Representative Calculated Bond Lengths and Angles for a Substituted Isoxazole (B147169) Ring (Illustrative Data)

| Parameter | Value |

|---|---|

| N-O Bond Length | ~1.42 Å |

| C=N Bond Length | ~1.30 Å |

| C-C (in ring) Bond Length | ~1.40 Å |

| C-O (in ring) Bond Length | ~1.35 Å |

| C-N-O Bond Angle | ~110° |

| N-O-C Bond Angle | ~105° |

Note: This data is illustrative and based on typical values for isoxazole rings. Specific values for this compound would require dedicated calculations.

For situations demanding higher accuracy, ab initio and post-Hartree-Fock methods can be employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more precise energetic and structural information. These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are significant. Vibrational spectroscopic studies of related molecules like 5-methyl-2-(p-fluorophenyl)benzoxazole have utilized ab initio Hartree-Fock methods to compute vibrational frequencies, which show good agreement with experimental FT-IR and FT-Raman spectra. esisresearch.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com

In a study of 3-Amino-5-(4-fluorophenyl)isoxazole, the HOMO was found to be localized over the amino group and the isoxazole ring, while the LUMO was distributed over the phenyl ring and the isoxazole moiety. ijopaar.com This suggests that the amino group is the primary site for electrophilic attack, while the phenyl and isoxazole rings are susceptible to nucleophilic attack. For this compound, the HOMO is likely to have significant contributions from the oxygen of the methanol (B129727) group and the isoxazole ring, while the LUMO would be centered on the fluorophenyl and isoxazole rings.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. ijopaar.comnih.gov These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Isoxazole (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: This data is illustrative and based on typical values for similar isoxazole derivatives. Specific values for this compound would require dedicated calculations.

Theoretical Studies of Reaction Mechanisms and Pathways Involving the Isoxazole Ring

Computational chemistry is also instrumental in investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and the factors that control selectivity.

The synthesis of 3,5-disubstituted isoxazoles, such as this compound, often involves [3+2] cycloaddition reactions between a nitrile oxide and an alkyne. nanobioletters.comresearchgate.netnih.gov The regioselectivity of this reaction, which determines the substitution pattern on the isoxazole ring, is a critical aspect that can be elucidated through computational studies. researchgate.net

Theoretical investigations, often using DFT, can model the potential energy surfaces of the different possible reaction pathways. By calculating the activation energies for the formation of the different regioisomers, the experimentally observed selectivity can be explained and predicted. researchgate.net Factors such as steric hindrance and electronic effects of the substituents on both the nitrile oxide and the alkyne play a crucial role in determining the regiochemical outcome. nih.gov For the synthesis of this compound, the reaction would likely involve a 4-fluorophenylnitrile oxide and propargyl alcohol. Computational modeling of this reaction would clarify why the 3,5-disubstituted product is favored over the 3,4-disubstituted isomer.

The isoxazole ring can undergo a variety of photoinduced reactions and rearrangements. aip.org Computational studies can provide a detailed picture of the excited state potential energy surfaces and the mechanisms of these transformations. For example, the photoisomerization of isoxazoles to oxazoles is a well-known photochemical reaction that is believed to proceed through a 2H-azirine intermediate. aip.org Theoretical calculations can map out the reaction pathway, identifying the key intermediates and transition states involved in this rearrangement.

Furthermore, computational studies can explore other photochemical pathways, such as N-O bond cleavage, which can lead to the formation of various products. aip.org Understanding these photoinduced processes is crucial for assessing the photostability of isoxazole-containing compounds and for potentially designing novel photochemical syntheses. In a collision-induced dissociation study of a related isoxazole-containing molecule, a novel rearrangement involving the isoxazole ring was observed and a mechanism was proposed, highlighting the complex reactivity of this heterocyclic system. nih.gov

Analysis of Ring Cleavage Processes and Thermal Stability

The thermal stability of isoxazole and its derivatives is a critical aspect of their chemical profile, with computational studies providing a window into their decomposition pathways. The core of this analysis lies in understanding the isoxazole ring's susceptibility to cleavage under thermal stress.

Theoretical and experimental studies on the pyrolysis of isoxazole show that the process is complex, involving multiple primary products. The decomposition is initiated by the cleavage of the weakest bond in the ring, the N-O bond. This initial step leads to the formation of highly reactive intermediates, such as carbonyl-vinylnitrenes. These intermediates are pivotal in the subsequent rearrangement and decomposition pathways. Quantum chemical calculations are essential to accurately model these high-energy species and predict the resulting products. For instance, multiconfigurational self-consistent field (CASSCF) methods are often required to correctly describe the electronic structure of these intermediates. nih.gov

Upon pyrolysis, the parent isoxazole has been shown to yield products like ketenimine and carbon monoxide. nih.gov For substituted isoxazoles, the decomposition pathways can vary. For example, the pyrolysis of 5-methylisoxazole (B1293550) results in the formation of a corresponding ketonitrile, while 3,5-dimethylisoxazole (B1293586) can rearrange to form 2,5-dimethyloxazole (B1606727) at higher temperatures. nih.gov

For this compound, the thermal decomposition would likely follow a similar initial step of N-O bond cleavage. The presence of the 4-fluorophenyl group at the C5 position and the methanol group at the C3 position would influence the stability and rearrangement of the resulting intermediates. The cleavage would likely lead to the formation of a complex mixture of products, predictable through high-level quantum chemical calculations. A hypothetical breakdown could involve the formation of nitrile-containing compounds, reflecting the core fragmentation pattern of the isoxazole ring.

Table 1: Predicted Thermal Decomposition Products of this compound based on General Isoxazole Pyrolysis

| Precursor Compound | Key Intermediate | Predicted Major Products | Predicted Minor Products |

| This compound | Carbonyl-vinylnitrene derivative | 4-Fluorobenzonitrile (B33359), Glycolaldehyde | Carbon Monoxide, various imines and nitriles |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD can reveal the conformational landscapes, flexibility, and dynamic stability of this compound.

MD simulations are frequently employed to assess the stability of ligand-protein complexes after molecular docking. ajchem-a.com In these studies, key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are monitored. An RMSD value that stabilizes over the simulation time (e.g., below 2.0 Å) suggests that the ligand remains in a stable conformation within the binding site. researchgate.net RMSF analysis, on the other hand, highlights the flexibility of different parts of the molecule, with higher values indicating greater movement.

For an isolated molecule of this compound, MD simulations can explore its intrinsic dynamic properties. The key areas of flexibility would include the rotation around the single bond connecting the fluorophenyl ring to the isoxazole ring and the rotation of the methanol group. These simulations can map the energy landscape associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target.

Table 2: Typical Parameters Analyzed in Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Significance for this compound |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the structural stability of the molecule's conformation. A stable RMSD suggests a well-defined average structure. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Reveals the flexibility of different parts of the molecule, such as the fluorophenyl and methanol substituents. |

| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure. | Provides insight into changes in the overall shape and size of the molecule during the simulation. |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds over time. | Explores the conformational space available to the flexible parts of the molecule, particularly the phenyl-isoxazole linkage. |

| Hydrogen Bonds | Monitors the formation and breaking of intramolecular or intermolecular hydrogen bonds. | Assesses the stability of specific conformations stabilized by internal hydrogen bonds (e.g., involving the methanol group). |

In Silico Prediction of Molecular Interactions using Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is widely used to predict the binding mode and affinity of small molecules like this compound to a macromolecular target, typically a protein. rjptonline.org This methodology is fundamental in rational drug design and virtual screening. semanticscholar.org

The process begins with preparing the 3D structures of both the ligand (this compound) and the target protein, often obtained from databases like the Protein Data Bank (PDB). nih.gov The ligand's structure is typically optimized using quantum chemistry methods, such as Density Functional Theory (DFT), to ensure correct bond orders and angles. nih.gov Using software like AutoDock or MOE, the ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. nih.govresearchgate.net

Each resulting pose is scored based on a scoring function that estimates the binding affinity, usually expressed in kcal/mol. semanticscholar.org Lower binding energy values indicate a more favorable and stable interaction. For isoxazole derivatives, docking studies have reported binding affinities ranging from -7.0 to over -9.0 kcal/mol against various targets. semanticscholar.org

Beyond the binding score, docking analysis provides detailed insights into the specific molecular interactions that stabilize the complex. These can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl group of the methanol moiety) and acceptors on the protein.

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the fluorophenyl ring) and hydrophobic pockets in the protein's active site.

π-π Stacking: An interaction between aromatic rings, such as the fluorophenyl ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) of the protein. researchgate.net

Computational studies on similar fluorophenyl-containing heterocyclic compounds have shown interactions with key amino acid residues like Phenylalanine and Leucine in protein binding pockets. ajchem-a.com For this compound, the fluorophenyl ring would be expected to engage in hydrophobic and aromatic interactions, while the methanol group and the isoxazole ring's heteroatoms could participate in hydrogen bonding.

Table 3: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target

| Parameter | Value/Description |

| Protein Target | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.9 |

| Interacting Amino Acid Residues | Leu718, Val726, Ala743, Lys745, Met793, Leu844 |

| Types of Interactions | Hydrogen Bond: Hydroxyl group of methanol with the backbone of Met793. Hydrophobic Interactions: Fluorophenyl ring with Leu718, Val726, Ala743, Leu844. Halogen Bond: Fluorine atom with a backbone carbonyl group. |

| Predicted Inhibition Constant (Ki) | ~250 nM |

Academic Investigations into the Biological Activity Mechanisms of Fluorophenyl Isoxazole Scaffolds

Overview of Isoxazole (B147169) Core as a Privileged Scaffold in Biological Systems

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide array of biological targets. nih.govresearchgate.net The unique electronic properties and geometric arrangement of the isoxazole core allow it to serve as a versatile framework for the design of therapeutic agents. nih.gov Its structure is found in several commercially available drugs with diverse activities, including antibiotics like sulfamethoxazole (B1682508) and antipsychotics such as risperidone. researchgate.netresearchgate.net

The isoxazole nucleus is valued for its chemical stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, which is crucial for molecular recognition at receptor binding sites. biolmolchem.com This scaffold is a key component in compounds demonstrating a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. nih.govresearchgate.net The versatility of the isoxazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its biological activity and selectivity. nih.gov The benzisoxazole analogs, a related structure, also represent a privileged scaffold with significant potential in drug discovery. nih.govrsc.org

In Vitro Mechanistic Studies of Isoxazole Derivatives on Biological Targets

Isoxazole derivatives have been extensively studied as inhibitors of various enzymes, particularly those involved in inflammation and neurological disorders. A significant area of research has focused on their ability to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. google.com Certain isoxazole-containing compounds, known as coxibs (e.g., valdecoxib), have been developed as selective COX-2 inhibitors for treating inflammation. researchgate.netnih.gov

Studies have shown that novel synthesized isoxazole derivatives can exhibit potent and selective inhibition of COX-2 over COX-1. nih.govfrontiersin.orgresearchgate.net For instance, in one study, compounds C3, C5, and C6 were identified as the most potent COX-2 inhibitors among a series of newly synthesized isoxazole derivatives. frontiersin.orgresearchgate.net The selectivity is a critical factor, as COX-1 inhibition is associated with gastrointestinal side effects. nih.gov

Furthermore, isoxazole derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes that metabolize neurotransmitters and are targets for treating depression and neurodegenerative diseases. researchgate.net Research on 3,5-diaryl-4,5-dihydroisoxazoles has identified potent and selective inhibitors of monoamine oxidase B. nih.gov

Below is a table summarizing the in vitro COX-2 inhibitory activity of selected isoxazole derivatives.

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| C3 | 0.93 ± 0.01 | 16.12 |

| C5 | 0.85 ± 0.04 | 18.82 |

| C6 | 0.55 ± 0.03 | 29.09 |

| Celecoxib (Standard) | 0.06 ± 0.01 | 300.00 |

Data sourced from in vitro enzyme inhibition assays. nih.gov

The biological activity of isoxazole scaffolds extends to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis (programmed cell death), and immune response. In cancer research, certain synthetic isoxazole derivatives have demonstrated significant antiproliferative and pro-apoptotic activities in vitro. nih.gov For example, studies on K562 leukemia cells showed that several isoxazole compounds could induce both early and late apoptosis, with some derivatives causing apoptosis in over 50% of the cells at nanomolar to micromolar concentrations. nih.gov This pro-apoptotic effect is sometimes linked to the inhibition of heat shock protein 90 (HSP90), a molecular chaperone that is overexpressed in cancer cells and is crucial for the stability of many oncoproteins. nih.gov

In the context of immunology, isoxazole derivatives have been shown to possess immunoregulatory and anti-inflammatory properties. nih.govmdpi.com Compounds such as leflunomide, which contains an isoxazole ring, and its active metabolite suppress the immune response by inhibiting proinflammatory cytokine production and COX activity. mdpi.com Other derivatives have been found to modulate T-cell and B-cell populations in lymphoid organs, suggesting potential applications in autoimmune diseases or as vaccine adjuvants. nih.govmdpi.com The anti-inflammatory effects are often mediated through the inhibition of cell signaling pathways, such as those induced by lipopolysaccharides (LPS). mdpi.com

Isoxazole derivatives have been designed and synthesized to act as specific ligands for various receptors. A notable example is their interaction with glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in synaptic transmission in the central nervous system. mdpi.com The compound AMPA itself contains an isoxazole ring and is a specific agonist for this receptor subtype. mdpi.com Researchers have developed novel bis(isoxazoles) that act as positive allosteric modulators of the AMPA receptor, potentiating its response to agonists. mdpi.com

Another significant target is the retinoic-acid-receptor-related orphan receptor γt (RORγt), a nuclear receptor that is a promising target for treating autoimmune diseases. Trisubstituted isoxazoles have been identified as a novel class of potent and selective allosteric inverse agonists for RORγt. acs.orgdundee.ac.uknih.gov These compounds bind to a site distinct from the natural ligand binding pocket, leading to a conformational change that reduces the receptor's activity. acs.orgdundee.ac.uk Thermal shift assays have confirmed that the binding of these isoxazole ligands stabilizes the RORγt protein, consistent with their high binding affinity. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Fluorophenyl Isoxazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For fluorophenyl isoxazole derivatives, SAR studies have provided critical insights for optimizing their potency and selectivity. For instance, in a series of isoxazole derivatives designed as atypical dopamine (B1211576) transporter (DAT) inhibitors, fluoro-substitution at the 4-position of the phenyl ring did not significantly affect DAT binding affinity compared to chloro-substitution. nih.gov

In the development of COX-2 inhibitors, the substitution pattern on the phenyl rings attached to the isoxazole core is crucial for activity and selectivity. nih.gov Similarly, for RORγt allosteric modulators, SAR studies have explored substitutions at all three positions of the isoxazole ring. acs.orgdundee.ac.uk These studies revealed that an ether or alkene linker at the C-4 position and a pyrrole (B145914) moiety at the C-5 position were beneficial for high potency. dundee.ac.uknih.gov

The table below illustrates the SAR for C-4 position modifications in a series of RORγt inverse agonists.

| Compound | C-4 Linker | RORγt IC₅₀ (µM) |

| 2 | Amine | 0.160 ± 0.004 |

| 3 | Ether | 0.015 ± 0.001 |

| 4 | Thioether | 0.038 ± 0.002 |

| 6 | Alkene | 0.016 ± 0.001 |

Data from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. acs.org

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties. frontiersin.org Fluorine substitution can significantly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. nih.gov The high electronegativity and small size of the fluorine atom can alter the electronic distribution within a molecule, influence its conformation, and increase its binding affinity to target proteins through favorable interactions. frontiersin.orgnih.gov

In the context of fluorophenyl isoxazole derivatives, the presence of a fluorine atom on the phenyl ring has been shown to be important for achieving desired biological activities. For AMPA receptor modulators, fluorophenyl substituents have been crucial for obtaining excellent pharmacodynamic and pharmacokinetic properties. researchgate.net SAR studies on various isoxazole derivatives have revealed that electron-withdrawing groups like fluorine or a trifluoromethyl group on the phenyl ring often enhance cytotoxic or enzyme inhibitory activities. nih.gov For example, in a series of sPLA₂ inhibitors, isoxazoles with a fluorine or trifluoromethyl group on the phenyl ring displayed excellent inhibitory activity. nih.gov Similarly, the introduction of a trifluoromethyl group enhanced the cytotoxicity of certain benzothiazole (B30560) derivatives. nih.gov The fluorine atom in the 3-(3-(4-fluorophenyl)isoxazol-5-yl)methoxyl moiety of one compound was found to form halogen bonds with amino acid residues in the active site of the α-amylase enzyme, contributing to its inhibitory potency. nih.gov

Contribution of the Hydroxymethyl Moiety to Binding Interactions and Biological Responses

The hydroxymethyl (-CH2OH) group at the 3-position of the isoxazole ring, as seen in (5-(4-Fluorophenyl)isoxazol-3-YL)methanol, plays a critical role in mediating interactions with biological targets. This moiety's primary contribution stems from its capacity to act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). Such interactions are fundamental to the molecular recognition process between a small molecule and a protein's binding pocket, influencing both binding affinity and specificity.

The structural features of the isoxazole ring system inherently allow for multiple non-covalent interactions, particularly hydrogen bonds. biolmolchem.com The addition of a hydroxymethyl group provides a flexible and potent point of interaction. In the context of an enzyme's active site or a receptor's ligand-binding domain, the hydroxyl group can form hydrogen bonds with amino acid residues like serine, threonine, tyrosine, aspartate, glutamate, or even the peptide backbone. These directed interactions help to anchor the ligand in a specific orientation, which is crucial for eliciting a biological response.

While direct crystallographic data for this compound is not extensively detailed in the available literature, the principles of medicinal chemistry and findings from related structures underscore the importance of such functional groups. For instance, in the development of trisubstituted isoxazoles as allosteric modulators of the RORγt nuclear receptor, alcohol-containing isoxazoles were synthesized as key intermediates. nih.govacs.org The conversion of esters to primary alcohols (yielding a hydroxymethyl group) is a common synthetic step in structure-activity relationship (SAR) studies to probe for potential hydrogen bonding interactions within the target binding site. The replacement of a bulkier ester group with a smaller, flexible hydroxymethyl group can alter the compound's binding mode and pharmacological profile, potentially improving potency or selectivity by accessing favorable polar interactions.

Rational Design Principles for Modulating Biological Potency and Selectivity

The rational design of fluorophenyl isoxazole scaffolds is a key strategy in medicinal chemistry to optimize therapeutic properties. By systematically modifying the structure of a lead compound like this compound, researchers can enhance its potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are central to this process, providing insights into how specific chemical modifications affect biological activity.

A comprehensive SAR study on a series of trisubstituted isoxazoles designed as allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt) provides a clear framework for these design principles. nih.govacs.orgresearchgate.net Researchers explored modifications at various positions of the isoxazole core to improve potency and drug-like properties.

Key Design Principles:

Substitution at the C-5 Position: The nature of the substituent at the C-5 position of the isoxazole is critical. Studies revealed that a hydrogen-bond donor moiety is essential for high potency. nih.gov For example, replacing a pyrrole ring at the C-5 position with a pyrazole (B372694) maintained a crucial hydrogen bond interaction with the backbone carbonyls of the RORγt protein. nih.gov Conversely, methylating the pyrrole's nitrogen (removing the hydrogen bond donor) led to a significant drop in activity, demonstrating the necessity of this specific interaction for binding affinity. nih.gov

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring, analogous to the 4-fluorophenyl group, significantly impacts activity. The position of substituents can influence electronic properties and steric interactions within the binding pocket. In one study, introducing a fluorine substituent at the ortho position of a benzoic acid moiety attached to the isoxazole core resulted in a 7–13 fold decrease in potency compared to the unsubstituted analog. nih.gov This highlights the high degree of steric and electronic sensitivity in this region of the binding site.

Linker Modification (C-4 Position): The linker connecting the isoxazole core to other parts of the molecule can be fine-tuned. In the RORγt inhibitor series, changing an ether linkage at the C-4 position to a thioether linkage significantly decreased potency, while a methylated amine linker resulted in a complete loss of activity. nih.gov This demonstrates that the geometry, length, and chemical nature of the linker are crucial for correctly positioning the pharmacophoric elements of the molecule.

These principles are often quantified in SAR tables, which correlate structural changes with biological activity, typically measured as the half-maximal inhibitory concentration (IC50).

| Compound | Modification vs. Parent Scaffold | IC50 (nM) | Fold Change in Potency |

|---|---|---|---|

| Analog A | Baseline (Ether linker, Pyrrole at C-5) | 31 | - |

| Analog B | N-Methylation of Pyrrole at C-5 | 3300 | ~106x Decrease |

| Analog C | Thioether Linker at C-4 | 6600 | ~213x Decrease |

| Analog D | Pyrazole at C-5 | 110 | ~3.5x Decrease |

This data-driven approach allows for the rational design of next-generation compounds with improved potency and selectivity, guiding the optimization of the fluorophenyl isoxazole scaffold for specific biological targets.

Integration of Isoxazole Scaffolds in Chemical Biology Probes and Tool Compounds

Beyond their direct therapeutic potential, isoxazole scaffolds are increasingly being integrated into chemical biology probes and tool compounds to investigate complex biological systems. Their stable, synthetically accessible nature and inherent chemical properties make them valuable for creating sophisticated molecular tools. biolmolchem.com

Isoxazoles as Intrinsic Photoaffinity Labels:

A significant advancement is the use of the isoxazole ring itself as a "native" photo-cross-linker for photoaffinity labeling (PAL). nih.govrsc.orgcityu.edu.hk PAL is a powerful technique used to identify the direct binding partners of a small molecule within a complex cellular environment. researchgate.net Traditionally, this requires attaching a separate, often bulky, photoreactive group (like a diazirine or benzophenone) to the molecule of interest, which can alter its biological activity. nih.govresearchgate.net

Recent research has shown that the isoxazole ring is intrinsically photoreactive. rsc.orgbiorxiv.orgbiorxiv.org Upon irradiation with UV light, the weak N-O bond can break, leading to the formation of highly reactive intermediates that can covalently cross-link with nearby amino acid residues in a target protein. cityu.edu.hkbiorxiv.org This allows isoxazole-containing drugs and probes to function as minimalist, minimally perturbing photo-cross-linkers. nih.govrsc.org This approach has been successfully used in chemoproteomic studies to identify the cellular targets of isoxazole-based drugs, providing a powerful tool for drug discovery and mechanism-of-action studies. nih.govcityu.edu.hk

Isoxazoles in Fluorescent Probes:

The isoxazole scaffold is also a valuable component in the design of fluorescent probes. nih.gov These probes are essential tools for visualizing and tracking biological molecules and processes in real-time using techniques like fluorescence microscopy. youtube.comyoutube.comyoutube.com

Researchers have developed synthetic routes to create isoxazole derivatives that exhibit strong fluorescence with good quantum yields. nih.gov By tethering a fluorescent moiety, such as an anthracene, to an isoxazole core, scientists can create probes for cellular imaging. nih.gov In one example, isoxazole-dihydropyridine (IDHP) scaffolds were linked to fluorophores to create conjugates that bind to the multidrug-resistance transporter (MDR-1). researchgate.net These fluorescent probes allowed for the visualization of selective distribution in cells and the study of ligand binding to the transporter protein. researchgate.net The synthetic versatility of the isoxazole ring allows for the systematic modification of the probe's structure to optimize its photophysical properties and biological targeting. nih.gov

Emerging Research Directions and Future Perspectives for 5 4 Fluorophenyl Isoxazol 3 Yl Methanol

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of isoxazole (B147169) derivatives, including (5-(4-Fluorophenyl)isoxazol-3-YL)methanol, is evolving towards more efficient and environmentally friendly methods. Traditional synthesis often involves multi-step processes with harsh conditions. Future research is focused on developing advanced methodologies that align with the principles of green chemistry to improve yield, reduce waste, and enhance safety.

Key emerging strategies include:

Green Catalysis: The use of novel catalysts is a cornerstone of sustainable synthesis. Research into agro-waste-based catalysts, such as those derived from orange peel ash, presents an eco-friendly and cost-effective alternative to conventional metal catalysts. nih.gov Similarly, the application of recoverable nanocatalysts like nano-MgO in aqueous media allows for milder reaction conditions and easier catalyst recycling. rsc.org

Energy-Efficient Techniques: Methods that reduce energy consumption are being actively explored. Ultrasound-assisted synthesis, a technique known as sonochemistry, can accelerate reaction rates, increase yields, and minimize the formation of byproducts, often in greener solvents like water. bldpharm.comchemimpex.com Photochemical methods, which use light to drive reactions, are also being developed, particularly in continuous flow systems that allow for safe and scalable production. researchgate.net

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow synthesis offers significant advantages in terms of safety, scalability, and consistency. researchgate.net Flow photochemistry, for instance, enables the rapid synthesis of isoxazole cores under mild conditions, improving process control and reducing the risks associated with handling hazardous intermediates. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): These strategies enhance efficiency by combining multiple reaction steps into a single procedure, avoiding the need to isolate and purify intermediates. This approach reduces solvent usage and waste generation, contributing to a more sustainable process. bldpharm.com

These advanced methodologies promise to make the synthesis of this compound and its derivatives more economical and sustainable, facilitating its broader application in research and development.

Harnessing Artificial Intelligence and Machine Learning in Isoxazole Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid in silico design and property prediction. For this compound, these computational tools offer a powerful approach to explore its potential and design novel derivatives with enhanced activities.

Future applications of AI and ML in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govbldpharm.com For new derivatives of this compound, QSAR models can predict their potential efficacy as anti-inflammatory, anticancer, or antimicrobial agents based on their structural features. nih.govgoogle.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Predictive ADMET Analysis: A significant hurdle in drug development is poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). AI-powered tools can predict these properties for virtual compounds, helping to identify potential liabilities early in the design phase. d-nb.info This ensures that newly designed isoxazole derivatives have a higher probability of success in later stages of development.

Molecular Docking and Dynamics Simulations: These computational techniques predict how a molecule binds to a specific biological target, such as a protein or enzyme. researchgate.netd-nb.info By simulating the interaction of this compound derivatives with various targets, researchers can understand their mechanism of action and design modifications to improve binding affinity and selectivity.

De Novo Drug Design: Advanced deep learning models can generate entirely new molecular structures with desired properties. By learning from vast datasets of existing molecules and their activities, these algorithms can propose novel isoxazole-based compounds, including derivatives of this compound, that are optimized for specific therapeutic targets.

The integration of AI and ML will accelerate the design-build-test-learn cycle, enabling a more rational and efficient exploration of the chemical space around the this compound scaffold.

Deeper Exploration of Molecular-Level Biological Mechanisms in Complex Systems

While the broad biological activities of isoxazole derivatives are well-documented, a detailed understanding of the molecular-level mechanisms of action for specific compounds like this compound is often lacking. Future research will need to delve deeper into how this compound and its analogs interact with biological systems to exert their effects.

Key areas for future investigation include:

Target Identification and Validation: A primary goal is to identify the specific proteins, enzymes, or receptors that this compound interacts with. Techniques such as chemical proteomics and thermal shift assays can be employed to pinpoint its direct binding partners within the cell.

Signaling Pathway Analysis: Once a target is identified, it is crucial to understand how its modulation affects downstream cellular signaling pathways. For instance, studies on similar fluorophenyl-isoxazole compounds have implicated pathways like PI3K/Akt/mTOR in their anticancer effects. Future work could investigate whether this compound derivatives act through similar or novel pathways.

Allosteric Modulation: Some isoxazole derivatives have been shown to act as allosteric modulators, binding to a site on a receptor that is different from the primary binding site to influence its activity. Investigating the potential for this compound to act as an allosteric ligand for targets like the retinoic-acid-receptor-related orphan receptor γt (RORγt) could open new therapeutic avenues.